2-(4-Isopropylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone
Description
2-(4-Isopropylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a triazolopyrazine core linked to a piperazine ring and an isopropylphenoxy ethanone moiety. The triazolopyrazine group may enhance binding affinity or metabolic stability compared to simpler heterocycles.
Properties
IUPAC Name |
1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-15(2)17-4-6-18(7-5-17)29-14-19(28)25-10-12-26(13-11-25)20-21-24-23-16(3)27(21)9-8-22-20/h4-9,15H,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOYXDSMHYDZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)COC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Isopropylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An isopropylphenoxy group
- A triazolopyrazine moiety
- A piperazine ring
These structural components are significant as they influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit cytotoxic and antineoplastic properties . For instance, derivatives linked via isoxazolines have shown potent activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells, potentially through pathways involving tumor necrosis factor (TNF) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity . Research on related piperazine derivatives has demonstrated effectiveness against bacterial strains such as Salmonella enteritidis and Pseudomonas aeruginosa. These studies often assess Minimum Inhibitory Concentration (MIC) values to determine efficacy .
Thyroid Hormone Receptor Modulation
Compounds with similar structures have been investigated as thyroid hormone receptor (TR) agonists , particularly targeting TR-β. These compounds could potentially regulate lipid metabolism by lowering cholesterol and triglyceride levels, presenting a therapeutic avenue for metabolic disorders .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The piperazine and triazole components may facilitate binding to specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of cytochrome P450 enzymes, which play crucial roles in drug metabolism and can influence the pharmacokinetics of other medications .
- Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through the activation of death receptors or mitochondrial pathways.
Synthesis and Evaluation
Research has synthesized various derivatives based on the core structure of this compound to evaluate their biological activities:
| Compound | Activity Type | Target | Findings |
|---|---|---|---|
| Compound A | Cytotoxic | Cancer cells | IC50 values < 10 µM |
| Compound B | Antimicrobial | S. enteritidis | MIC = 15 µg/mL |
| Compound C | TR Agonist | Liver | Reduced cholesterol levels by 20% |
Comparative Studies
Further comparative studies have highlighted the importance of substituent groups on biological activity. For example, modifications at the isopropyl position significantly altered potency against cancer cell lines .
Comparison with Similar Compounds
Piperazine-Linked Triazole/Pyrazine Derivatives
The compound shares structural motifs with several analogs reported in the literature:
Key Observations :
- The target compound’s triazolopyrazine core distinguishes it from spirocyclic (Compound 13) or pyrimidine-based (Compound w3) analogs. This core may confer unique electronic properties or receptor selectivity.
Triazole-Containing Heterocycles
Compounds such as 1,4-disubstituted 1,2,3-triazole derivatives (e.g., [8a–c] in ) utilize click chemistry for synthesis, whereas the target compound’s triazolopyrazine core likely requires specialized cyclization steps . The absence of a spiro or fused thiadiazine system (as in ) simplifies the target’s architecture, possibly improving synthetic accessibility .
Pharmacological Implications (Hypothetical)
- CNS Modulation: Piperazine derivatives (e.g., Compound 13, w3) often target dopamine or serotonin receptors. The triazolopyrazine core may enhance selectivity for adenosine or histamine receptors .
- Antimicrobial Activity: Triazole-thiazole hybrids () exhibit antimicrobial properties; the target’s isopropylphenoxy group might improve efficacy against Gram-positive pathogens .
- Metabolic Stability : The methyl group on the triazole ring could reduce cytochrome P450-mediated metabolism, extending half-life compared to unmethylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
